molecular formula C8H10BrNO3 B13939387 Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate

Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate

Cat. No.: B13939387
M. Wt: 248.07 g/mol
InChI Key: WNKUYKXBTUJAKT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method includes the use of copper(I) or ruthenium(II) as catalysts for the (3+2) cycloaddition reaction . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield. Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, diethyl oxalate, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate can be compared with other similar isoxazole derivatives, such as:

  • Methyl 4-bromo-5-methyl-3-isoxazolecarboxylate
  • Ethyl 3,5-dimethyl-4-isoxazolecarboxylate
  • Methyl 5-(1-methyl-1H-pyrrol-2-yl)-3-isoxazolecarboxylate

These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C8H10BrNO3

Molecular Weight

248.07 g/mol

IUPAC Name

methyl 4-bromo-5-propan-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H10BrNO3/c1-4(2)7-5(9)6(10-13-7)8(11)12-3/h4H,1-3H3

InChI Key

WNKUYKXBTUJAKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)C(=O)OC)Br

Origin of Product

United States

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